N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 426.395 g/mol. This compound is characterized by the presence of a trifluoromethyl group, which enhances its biological activity and solubility properties. The compound's structure features a dibenzo[b,f][1,4]oxazepin core, which is known for its diverse pharmacological activities.
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide belongs to the class of dibenzo derivatives and oxazepines. It is primarily classified as a pharmaceutical intermediate due to its potential applications in drug development.
The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the dibenzo[b,f][1,4]oxazepin structure followed by functionalization to introduce the trifluoromethyl group.
The molecular structure of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C23H17F3N2O3/c1-13-6-8-20-18(10-13)28(2)22(30)17-12-16(7-9-19(17)31-20)27-21(29)14-4-3-5-15(11-14)23(24,25)26/h3-12H,1-2H3,(H,27,29)
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C(=O)N2C
These notations provide a comprehensive representation of the compound's structure for computational chemistry applications.
The compound exhibits a complex three-dimensional arrangement that contributes to its biological activity. The presence of multiple aromatic rings enhances its interaction with biological targets.
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds within this class may exhibit activity by modulating neurotransmitter systems or inhibiting specific enzyme pathways relevant in various diseases .
The compound is typically solid at room temperature with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data points include:
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide has potential applications in:
This compound represents a significant area of interest due to its structural complexity and potential pharmacological benefits. Further research could elucidate additional applications and enhance understanding of its biological mechanisms.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1